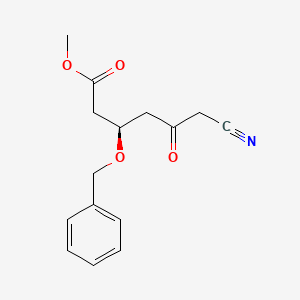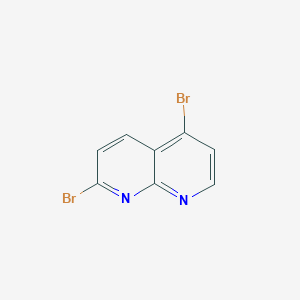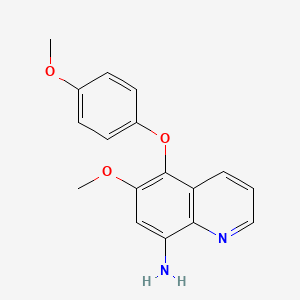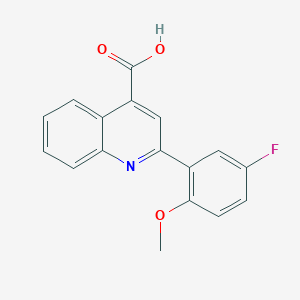
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a carbonitrile group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-chromen-2-one and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 7-methoxy-2-(4-methylphenyl)-2H-chromen-2-one.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent, such as selenium dioxide, to form 7-methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbaldehyde.
Cyanation: Finally, the aldehyde group is converted to a carbonitrile group through a cyanation reaction using a reagent like sodium cyanide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: 7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile.
Reduction: 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with an additional methoxy group.
7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a hydroxyl group instead of a methoxy group.
7-Methoxy-2-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carbonitrile groups contribute to its reactivity and potential therapeutic applications.
Propiedades
Número CAS |
648434-16-6 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
7-methoxy-2-(4-methylphenyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO3/c1-11-3-5-12(6-4-11)18-15(10-19)17(20)14-8-7-13(21-2)9-16(14)22-18/h3-9H,1-2H3 |
Clave InChI |
GGWWEIRNAILIAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)

![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)

![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)

